1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 105438-46-8

Cat. No.: VC2061749

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105438-46-8 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.2 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

| Standard InChI Key | RQYDXGHWIAGQMR-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C2=CC=CC=C2F |

| Canonical SMILES | CC1=NN(C(=C1)N)C2=CC=CC=C2F |

Introduction

Chemical Identity and Fundamental Properties

Basic Identification and Nomenclature

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. The compound is formally identified through several standardized naming systems and identifiers:

| Identification Parameter | Value |

|---|---|

| CAS Number | 105438-46-8 |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.208 g/mol |

| SMILES Notation | CC1=NN(C=C1N)C2=CC=CC=C2F |

| HS Code | 2933199090 |

The compound is also known by several synonyms including 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-ylamine . The standardized IUPAC name ensures consistent identification in scientific literature and chemical databases, making it accessible for research purposes and industrial applications .

Physical and Chemical Characteristics

The physical and chemical properties of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine contribute significantly to its potential applications and biological activity. While comprehensive experimental data on all physical properties remains limited in available sources, the following properties have been documented:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.205-191.208 g/mol | |

| Exact Mass | 191.086 | |

| PSA (Polar Surface Area) | 43.84 | |

| LogP | 2.4832 |

The compound's relatively low molecular weight (below 500 g/mol) and moderate LogP value suggest favorable drug-like properties according to Lipinski's rule of five, potentially indicating good absorption and permeability . The fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and binding affinity to target proteins, properties commonly observed in fluorinated pharmaceuticals.

Structural Analysis and Molecular Configuration

Structural Features and Bonding

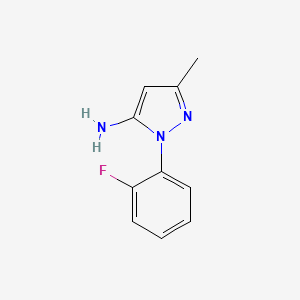

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine possesses a heterocyclic structure with a pyrazole core. This five-membered ring contains two adjacent nitrogen atoms, characteristic of all pyrazole derivatives. The molecular structure features several key components:

-

A pyrazole ring serving as the core structure

-

A 2-fluorophenyl group attached at the N1 position

-

A methyl group at the C3 position

-

An amine group at the C5 position

The strategic positioning of these functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of the fluorine atom in the ortho position of the phenyl ring is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity .

Structural Comparisons with Related Compounds

Structurally, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine bears similarities to other pyrazole derivatives that have demonstrated significant biological activities. A comparative examination reveals several structural analogs with varying substitution patterns:

These structural variations potentially contribute to significant differences in biological activity, highlighting the importance of precise structural design in the development of bioactive pyrazole derivatives. The positioning of the amino group at C5 rather than C4 likely affects hydrogen bonding patterns and interactions with biological targets .

Synthesis and Preparation Methods

Industrial Production Considerations

For industrial-scale production, factors such as cost-effectiveness, scalability, safety, and environmental impact must be considered. Production methods may involve:

-

Batch or continuous flow processes to ensure consistent quality

-

Purification techniques such as recrystallization or chromatography

-

Quality control measures to verify structural integrity and purity

The synthesis often requires careful control of reaction parameters to maximize yield while minimizing the formation of unwanted byproducts .

Studies by Selvam et al. and El-Sayed et al. have demonstrated that various pyrazole derivatives exhibit anti-inflammatory activities comparable to standard drugs like diclofenac sodium and celecoxib . Similarly, research by Ragavan et al. highlighted the antimicrobial potential of certain pyrazole compounds against bacteria including E. coli and S. aureus .

Structure-Activity Relationships

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Several key observations relevant to compounds like 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine include:

-

The presence of fluorine substitution on the phenyl ring often enhances metabolic stability and binding affinity to target proteins

-

The position of functional groups on the pyrazole ring affects specificity for different biological targets

-

The nature of substituents (electron-withdrawing or electron-donating) influences reactivity and interaction with biological systems

Research by Bandgar et al. demonstrated that specific substitution patterns on pyrazole derivatives affected their ability to inhibit inflammatory cytokines such as TNF-α and IL-6 . Similarly, studies by Gökhan-Kelekçi et al. revealed that structural modifications of pyrazole compounds influenced their selectivity for monoamine oxidase (MAO) isoforms, suggesting potential applications in neurological disorders .

Research Applications and Future Directions

Research Challenges and Opportunities

Several challenges and opportunities exist in further researching 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine:

-

Limited specific data on biological activities necessitates comprehensive screening

-

Optimization of synthesis methods to improve yield and purity

-

Development of structure-activity relationships through systematic modification of functional groups

-

Investigation of potential synergistic effects with established drugs

-

Exploration of novel therapeutic applications based on biological targeting

Studies by Chandra et al. on pyrazole derivatives demonstrated that strategic modifications to the basic structure could enhance anti-inflammatory and analgesic activities, suggesting a promising avenue for future research on compounds like 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume